molecular formula C9H9ClN2O B11900394 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11900394
M. Wt: 196.63 g/mol
InChI Key: QDGUOIGPKRTAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 4th position, and a dihydroquinoxalinone core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst such as polyphosphoric acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Functionalized quinoxaline derivatives with various substituents at the 8th position.

Scientific Research Applications

8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    8-Chloroquinoxaline: Similar structure but lacks the methyl and dihydro groups.

    4-Methylquinoxaline: Similar structure but lacks the chlorine and dihydro groups.

Uniqueness

8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, as well as the dihydroquinoxalinone core. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

8-chloro-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9ClN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

QDGUOIGPKRTAGL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.